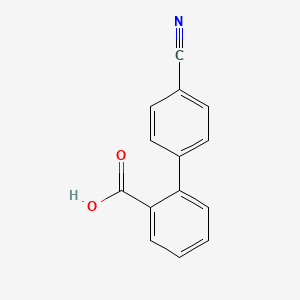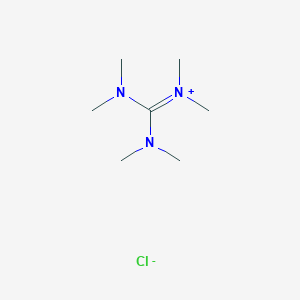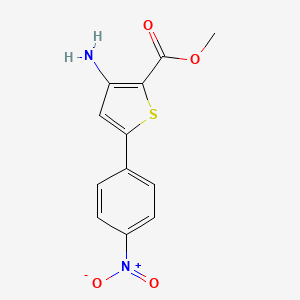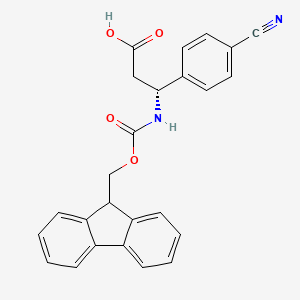
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Descripción general
Descripción
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione, also known as Boc-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-acetic acid , is a chemical compound with the empirical formula C18H25NO6 and a molecular weight of 351.39 g/mol . It is a solid substance with the following structural formula:
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photophysical Properties
- Photophysical Interactions in Solvents : Research by Dubouski et al. (2006) explored how acid-base interactions affect the photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline in various solvents. They discovered significant long-wavelength shifts in the absorption and fluorescence spectra, influenced by the protonation of the molecule and the elongation of the conjugated chain separating the nitrogen and oxygen atoms of the methoxy groups (Dubouski et al., 2006).
Chemical Synthesis and Stereochemistry
- Stereoselective Synthesis : Haimova et al. (1977) investigated the interaction between homophthalic anhydrides and 6,7-dimethoxy-3,4-dihydroisoquinoline, leading to the stereoselective synthesis of isoquinolinones and oxoberbines. The study focused on understanding the relative configurations and preferred conformations of these compounds (Haimova et al., 1977).
- Novel Cycloaddition Reactions : Nyerges et al. (2005) described new reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with electron-deficient olefins. Their work revealed efficient 'one-pot' generation and cycloaddition, producing cycloadducts with high regio- and stereoselectivity (Nyerges et al., 2005).
Application in Alkaloid Synthesis
- Enantioselective Alkaloid Synthesis : Blank and Opatz (2011) demonstrated the quantitative deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, leading to its use in synthesizing various alkaloids. They successfully prepared benzylisoquinolines and tetrahydroprotoberberines, offering a pathway to synthesize complex dimeric alkaloids (Blank & Opatz, 2011).
Molecular Structure and Oxidation Studies
- Crystal Structure and Oxidation : Rozwadowska et al. (2002) synthesized and analyzed the crystal structure of a compound derived from 6,7-dimethoxy-3,4-dihydroisoquinoline. They provided insights into its enantiomerically pure form and its oxidative behavior, contributing to the understanding of its structural and chemical properties (Rozwadowska et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-isoquinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-9-5-7-3-4-12-11(15)8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOPTPZTOYIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369202 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
CAS RN |
24456-59-5 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane](/img/structure/B1597819.png)



![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

